methyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-2-phenylacetate
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Overview
Description
Methyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-2-phenylacetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-2-phenylacetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:
Starting Materials: 7-hydroxy-4-methylcoumarin, ethylchloroacetate, hydrazine hydrate.
Reaction Conditions: The reaction is carried out in an appropriate solvent, often under reflux conditions, to facilitate the formation of the desired product.
Purification: The crude product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-2-phenylacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its medicinal properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of methyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-2-phenylacetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
- Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
- 8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-(hexyloxy)benzoate
Uniqueness
Methyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-2-phenylacetate is unique due to its specific substitution pattern on the chromen-2-one core This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds
Properties
IUPAC Name |
methyl 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O5/c1-16-21(29-24(25(27)28-2)18-11-7-4-8-12-18)14-13-19-20(15-22(26)30-23(16)19)17-9-5-3-6-10-17/h3-15,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKUGWDSKISNIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(C4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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